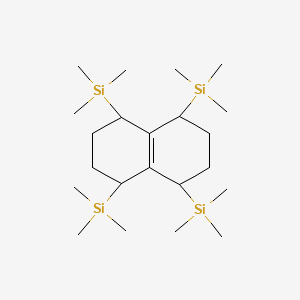
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) is a complex organosilicon compound with the molecular formula C22H48Si4 and a molecular weight of 424.9585 g/mol . This compound is characterized by its unique structure, which includes a naphthalene core that is fully hydrogenated and substituted with four trimethylsilyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) typically involves the hydrosilylation of a suitable naphthalene derivative. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, to facilitate the addition of trimethylsilyl groups to the naphthalene core .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the hydrogenation of naphthalene to produce the octahydro-naphthalene intermediate. This intermediate is then subjected to hydrosilylation under controlled conditions to achieve the desired product. The process may also involve purification steps such as distillation or chromatography to ensure the purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds. Substitution reactions can result in a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to changes in cellular signaling pathways and modulation of biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organosilicon compounds with different substituents on the naphthalene core, such as:
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and as intermediates in organic synthesis.
2-Naphthalenemethanol derivatives: Used in various chemical applications due to their unique structural properties.
Uniqueness
Silane, (1,2,3,4,5,6,7,8-octahydro-1,4,5,8-naphthalenetetrayl)tetrakis(trimethyl-) is unique due to its fully hydrogenated naphthalene core and the presence of four trimethylsilyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
75272-68-3 |
|---|---|
Molekularformel |
C22H48Si4 |
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
trimethyl-[4,5,8-tris(trimethylsilyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-1-yl]silane |
InChI |
InChI=1S/C22H48Si4/c1-23(2,3)17-13-14-19(25(7,8)9)22-20(26(10,11)12)16-15-18(21(17)22)24(4,5)6/h17-20H,13-16H2,1-12H3 |
InChI-Schlüssel |
IWTJXSORSODMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1CCC(C2=C1C(CCC2[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


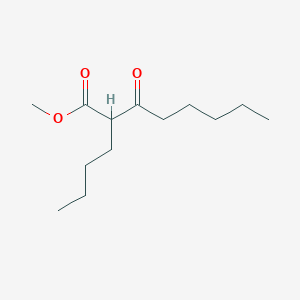
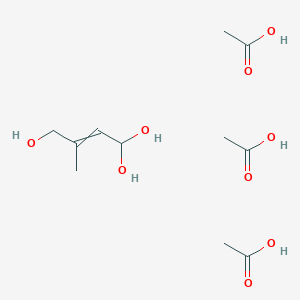
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
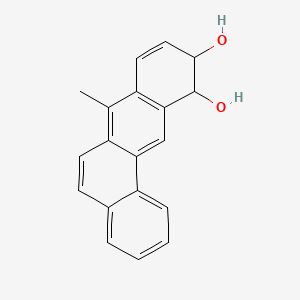


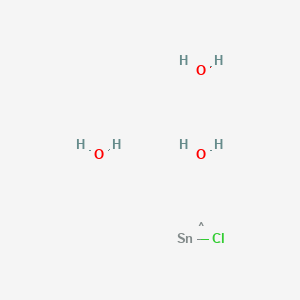
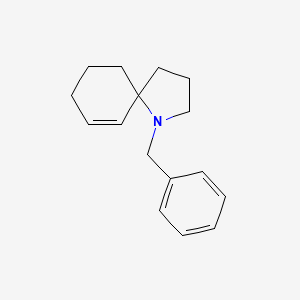
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
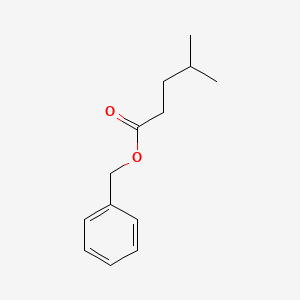
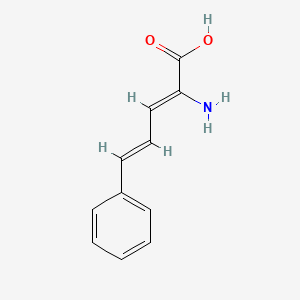
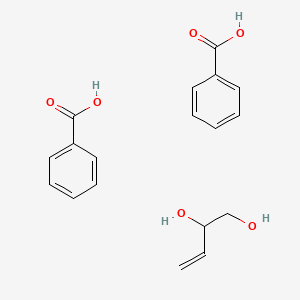

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
